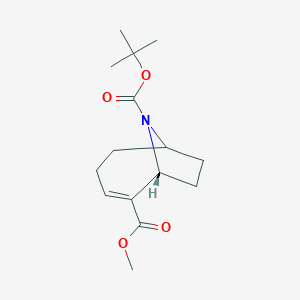![molecular formula C18H24O4S2Sn B14278331 Dibutylbis[(thiophene-2-carbonyl)oxy]stannane CAS No. 131146-55-9](/img/structure/B14278331.png)
Dibutylbis[(thiophene-2-carbonyl)oxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutylbis[(thiophene-2-carbonyl)oxy]stannane is an organotin compound characterized by the presence of thiophene-2-carbonyl groups attached to a dibutylstannane core. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylbis[(thiophene-2-carbonyl)oxy]stannane typically involves the reaction of dibutyltin oxide with thiophene-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
Dibutyltin oxide+2Thiophene-2-carbonyl chloride→this compound+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutylbis[(thiophene-2-carbonyl)oxy]stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The thiophene-2-carbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Formation of dibutyltin oxide and thiophene-2-carboxylic acid.
Reduction: Formation of dibutyltin hydride and thiophene-2-carbinol.
Substitution: Formation of dibutylstannane derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
Dibutylbis[(thiophene-2-carbonyl)oxy]stannane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Dibutylbis[(thiophene-2-carbonyl)oxy]stannane involves its interaction with molecular targets such as enzymes and receptors. The thiophene-2-carbonyl groups can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s organotin core can also interact with cellular components, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyltin oxide
- Dibutyltin dichloride
- Dibutyltin diacetate
Uniqueness
Dibutylbis[(thiophene-2-carbonyl)oxy]stannane is unique due to the presence of thiophene-2-carbonyl groups, which impart specific chemical and biological properties
Eigenschaften
CAS-Nummer |
131146-55-9 |
|---|---|
Molekularformel |
C18H24O4S2Sn |
Molekulargewicht |
487.2 g/mol |
IUPAC-Name |
[dibutyl(thiophene-2-carbonyloxy)stannyl] thiophene-2-carboxylate |
InChI |
InChI=1S/2C5H4O2S.2C4H9.Sn/c2*6-5(7)4-2-1-3-8-4;2*1-3-4-2;/h2*1-3H,(H,6,7);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
BGRASDOYHJPBGN-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)(OC(=O)C1=CC=CS1)OC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


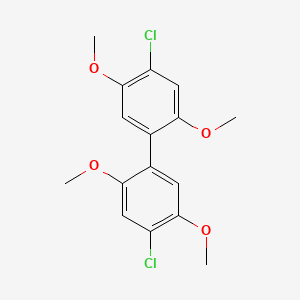
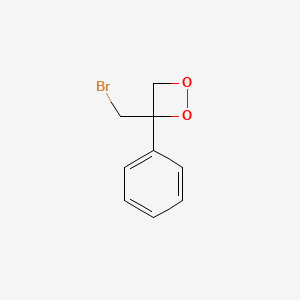
dimethyl-](/img/structure/B14278263.png)


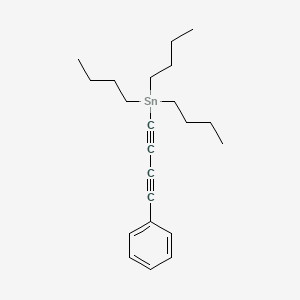
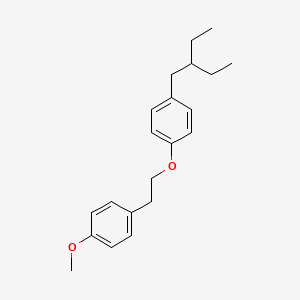
![6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol](/img/structure/B14278280.png)
![N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide](/img/structure/B14278285.png)
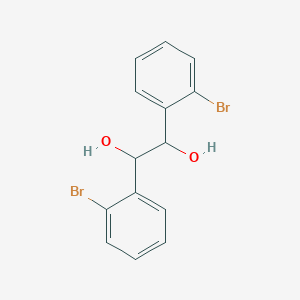
![2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14278291.png)
![2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14278308.png)

